molecular formula C10H5BrF3N3O2 B11807323 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1312135-90-2

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11807323
CAS No.: 1312135-90-2
M. Wt: 336.06 g/mol
InChI Key: MKCMFELNDRUHDJ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The introduction of the bromine and trifluoromethyl groups can be achieved through subsequent halogenation and trifluoromethylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to different oxidation states.

    Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions with other organic moieties.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the development of bioactive molecules and probes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The bromine and trifluoromethyl groups can modulate the compound’s reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.

    1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: The chlorine atom provides different chemical properties compared to bromine.

    1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid:

The unique combination of bromine and trifluoromethyl groups in this compound makes it distinct and valuable for various scientific applications.

Properties

CAS No.

1312135-90-2

Molecular Formula

C10H5BrF3N3O2

Molecular Weight

336.06 g/mol

IUPAC Name

1-(2-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H5BrF3N3O2/c11-5-3-1-2-4-6(5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19)

InChI Key

MKCMFELNDRUHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)Br

Origin of Product

United States

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